molecular formula C11H10BrNO2 B1212708 5-bromo-3-ethyl-1H-indole-2-carboxylic acid

5-bromo-3-ethyl-1H-indole-2-carboxylic acid

Cat. No. B1212708
M. Wt: 268.11 g/mol
InChI Key: VDWBOEDWXSJGGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-ethyl-1H-indole-2-carboxylic acid is an indolyl carboxylic acid.

Scientific Research Applications

Synthesis and Optimization

  • Research has been conducted on related bromo-indole carboxylic acids, focusing on the synthesis and optimization of their production. For example, Huang Bi-rong (2013) investigated the synthesis of a related compound, highlighting the optimization of synthesis process parameters, achieving a yield of 84.6% and purity of more than 98% (Huang Bi-rong, 2013).

Strategic Development of Derivatives

  • Sharma et al. (2020) developed a strategy for constructing a related compound, 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, emphasizing its importance as a scaffold for anti-inflammatory compounds (Sharma et al., 2020).

Chemical Investigations in Marine Biology

  • Segraves and Crews (2005) investigated brominated tryptophan derivatives from marine sponges, leading to the discovery of new brominated indole derivatives with potential biological activity (Segraves & Crews, 2005).

Development of Anti-inflammatory and Analgesic Compounds

  • Sondhi et al. (2007) explored the condensation of indole-2-carboxylic acid with various compounds, leading to products with significant anti-inflammatory and analgesic activity (Sondhi et al., 2007).

Antimicrobial Applications

  • Ashok et al. (2015) synthesized novel bromo-indole derivatives and evaluated their in vitro antibacterial activity, demonstrating significant antimicrobial properties (Ashok et al., 2015).

properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

5-bromo-3-ethyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H10BrNO2/c1-2-7-8-5-6(12)3-4-9(8)13-10(7)11(14)15/h3-5,13H,2H2,1H3,(H,14,15)

InChI Key

VDWBOEDWXSJGGH-UHFFFAOYSA-N

SMILES

CCC1=C(NC2=C1C=C(C=C2)Br)C(=O)O

Canonical SMILES

CCC1=C(NC2=C1C=C(C=C2)Br)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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